

Molecular structure of (R)-2-Chloro-1-phenylethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-2-Chloro-1-phenylethanol

Cat. No.: B1631098

[Get Quote](#)

An In-depth Technical Guide on the Molecular Structure of **(R)-2-Chloro-1-phenylethanol**

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive examination of **(R)-2-Chloro-1-phenylethanol**, a pivotal chiral intermediate in pharmaceutical synthesis. We will delve into its structural characteristics, stereoselective synthesis, and the rigorous analytical techniques required for its characterization, providing a foundation of expertise for its application in drug development.

Core Structural and Chemical Identity

(R)-2-Chloro-1-phenylethanol is a chiral alcohol whose molecular architecture is defined by a stereocenter at the carbinol carbon. This specific three-dimensional arrangement is fundamental to its utility as a building block for enantiomerically pure active pharmaceutical ingredients (APIs).

Key Physicochemical Properties

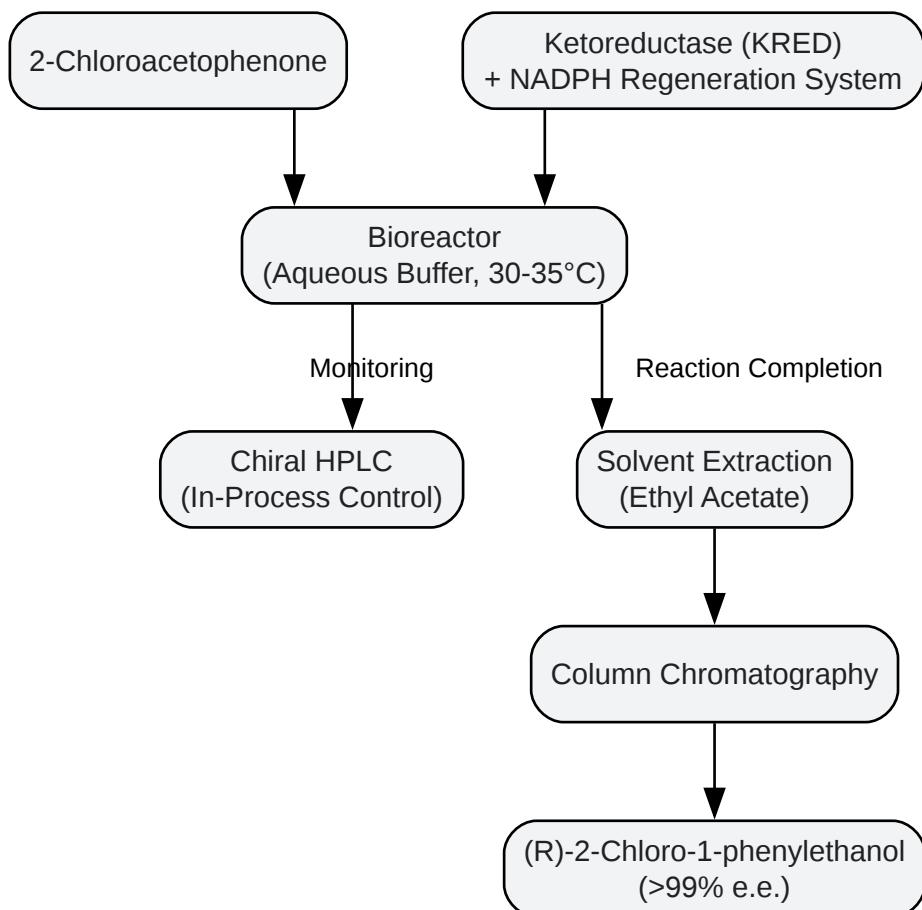
A foundational understanding begins with the compound's basic physicochemical data, which dictates its handling, reactivity, and purification strategies.

Property	Data	Source
IUPAC Name	(1R)-2-chloro-1-phenylethan-1-ol	PubChem
Molecular Formula	C ₈ H ₉ ClO	PubChem
Molecular Weight	156.61 g/mol	PubChem
Appearance	White to off-white crystalline powder	Sigma-Aldrich
Melting Point	54-57 °C	Sigma-Aldrich
Boiling Point	110 °C / 10 mmHg	Sigma-Aldrich
Solubility	Soluble in chloroform and methanol	PubChem

Stereoselective Synthesis: The Gateway to Enantiopurity

The synthesis of **(R)-2-Chloro-1-phenylethanol** with high enantiomeric excess (e.e.) is a critical step in many pharmaceutical manufacturing processes. The predominant strategy is the asymmetric reduction of its prochiral ketone precursor, 2-chloroacetophenone.

Asymmetric Reduction via Biocatalysis


Biocatalysis has emerged as a superior method for this transformation, offering exceptional stereoselectivity and milder reaction conditions compared to traditional chiral chemical reductants. Ketoreductases (KREDs) are particularly effective.

Causality in Method Selection: The choice of a KRED-based synthesis is driven by the enzyme's active site, which is a highly structured chiral environment. This environment preferentially binds the 2-chloroacetophenone substrate in a specific orientation, allowing the hydride transfer from the NADPH cofactor to occur on only one face of the carbonyl group, thus yielding the (R)-alcohol with high fidelity.

Experimental Protocol: KRED-Catalyzed Asymmetric Reduction

- Reaction Setup: In a temperature-controlled vessel, a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0) is prepared. The ketoreductase and a cofactor regeneration system (e.g., glucose dehydrogenase and D-glucose for NADPH recycling) are added and gently mixed until dissolved.
- Substrate Introduction: The 2-chloroacetophenone, dissolved in a minimal amount of a water-miscible co-solvent like isopropanol, is added to the reaction mixture.
- Incubation: The reaction is maintained at an optimal temperature for the enzyme (e.g., 30-35 °C) with gentle agitation to ensure homogeneity.
- In-Process Control: The reaction progress and enantiomeric excess are monitored by periodically taking aliquots and analyzing them via chiral High-Performance Liquid Chromatography (HPLC).
- Workup and Isolation: Upon completion, the reaction mixture is extracted with an organic solvent such as ethyl acetate. The combined organic phases are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- Purification: The resulting crude product is purified by flash column chromatography on silica gel to yield the final, highly pure **(R)-2-Chloro-1-phenylethanol**.

Workflow Diagram: Biocatalytic Synthesis

[Click to download full resolution via product page](#)

Caption: Biocatalytic workflow for the synthesis of **(R)-2-Chloro-1-phenylethanol**.

Rigorous Structural and Stereochemical Verification

A self-validating system of analytical techniques is essential to confirm the identity, purity, and absolute stereochemistry of the synthesized compound, ensuring it meets the stringent requirements for pharmaceutical use.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the molecular structure and connectivity.

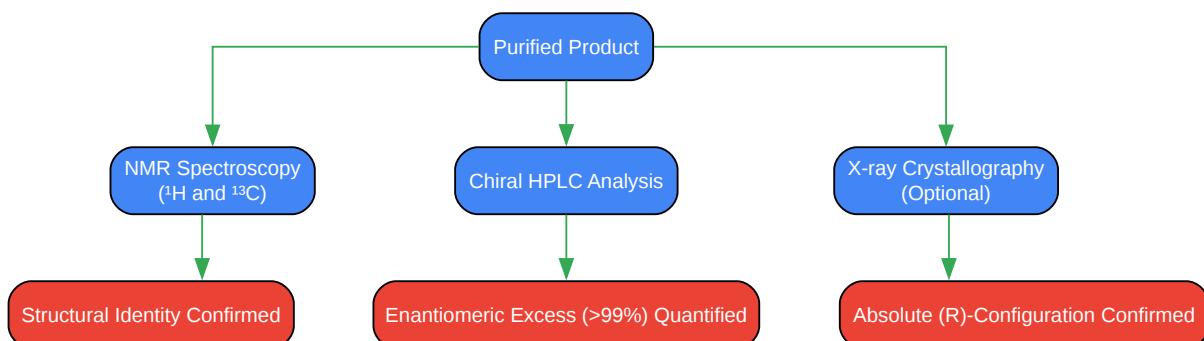
- ¹H NMR: The proton NMR spectrum provides characteristic signals that confirm the presence of the phenyl group, the methine proton adjacent to the hydroxyl and chlorine-bearing

carbon, and the methylene protons.

- ^{13}C NMR: The carbon spectrum will show distinct peaks for each of the eight carbon atoms in the molecule, confirming the carbon skeleton.

Enantiomeric Purity by Chiral HPLC

Chiral HPLC is the definitive method for quantifying the enantiomeric excess of the final product.


Experimental Protocol: Chiral HPLC Analysis

- System: An HPLC system equipped with a UV detector.
- Chiral Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiraldak AD-H).
- Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio is optimized to achieve baseline separation of the enantiomers.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 220 nm.
- Procedure: A racemic standard is first injected to determine the retention times for both the (R) and (S) enantiomers. The synthesized sample is then analyzed, and the enantiomeric excess is calculated based on the integrated peak areas.

Absolute Stereochemistry by X-ray Crystallography

For an unequivocal determination of the (R)-configuration, single-crystal X-ray crystallography can be performed. This technique provides a three-dimensional electron density map of the molecule, allowing for the direct visualization of the spatial arrangement of the atoms and thus confirming the absolute stereochemistry.

Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Comprehensive analytical workflow for structural and stereochemical validation.

- To cite this document: BenchChem. [Molecular structure of (R)-2-Chloro-1-phenylethanol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1631098#molecular-structure-of-r-2-chloro-1-phenylethanol\]](https://www.benchchem.com/product/b1631098#molecular-structure-of-r-2-chloro-1-phenylethanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com